3-(1-Azepanyl)butanoic acid

Catalog No.
S808720
CAS No.
856627-47-9
M.F
C10H19NO2
M. Wt
185.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(1-Azepanyl)butanoic acid

CAS Number

856627-47-9

Product Name

3-(1-Azepanyl)butanoic acid

IUPAC Name

3-(azepan-1-yl)butanoic acid

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

InChI

InChI=1S/C10H19NO2/c1-9(8-10(12)13)11-6-4-2-3-5-7-11/h9H,2-8H2,1H3,(H,12,13)

InChI Key

KDBUNGNZEYBRRK-UHFFFAOYSA-N

SMILES

CC(CC(=O)O)N1CCCCCC1

Canonical SMILES

CC(CC(=O)O)N1CCCCCC1

3-(1-Azepanyl)butanoic acid is a chemical compound classified as an amino acid derivative, characterized by its unique seven-membered azepane ring structure. The molecular formula is C10H19NO2C_{10}H_{19}NO_2, with a molecular weight of 173.25 g/mol. This compound typically appears as a white crystalline powder, soluble in water, and has garnered attention for its diverse biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

  • Oxidation: This process can convert the compound into corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction: Reduction can yield alcohols or amines, often using lithium aluminum hydride or sodium borohydride as reducing agents.
  • Substitution: The azepane ring can undergo substitution reactions with various electrophiles or nucleophiles, which may involve halogens or alkylating agents.

Major Products Formed

The outcomes of these reactions depend on the specific reagents and conditions employed. For instance:

  • Oxidation may yield carboxylic acids.
  • Reduction may produce alcohols.
  • Substitution can result in various azepane derivatives.

Research indicates that 3-(1-Azepanyl)butanoic acid exhibits significant biological activities. It is studied for its potential therapeutic applications in treating various diseases, including cancer and viral infections. The compound's mechanism of action likely involves interactions with specific enzymes and receptors, leading to modulation of cellular processes.

In addition to its therapeutic potential, it has been noted for its role in biochemical pathways, impacting inflammation and cellular signaling mechanisms.

The synthesis of 3-(1-Azepanyl)butanoic acid typically involves the following steps:

  • Formation of the Azepane Ring: A suitable precursor undergoes cyclization to create the azepane ring.
  • Attachment of Butanoic Acid Moiety: The azepane is reacted with butanoic acid or its derivatives under controlled conditions.
  • Purification: The final product is purified through crystallization or chromatography to ensure high yield and purity.

In industrial settings, large-scale production may utilize optimized reaction conditions to maximize efficiency and output quality.

3-(1-Azepanyl)butanoic acid has a wide range of applications across several fields:

  • Chemistry: It serves as a building block in organic synthesis for creating more complex molecules.
  • Biology: The compound is used in studies examining its effects on biological systems and enzyme interactions.
  • Medicine: Its potential therapeutic roles are explored in drug development aimed at treating diseases such as cancer and viral infections.
  • Industry: It finds utility in synthesizing specialty chemicals and polymers with specific functional properties.

Studies on the interactions of 3-(1-Azepanyl)butanoic acid with biological targets are crucial for elucidating its pharmacological properties. These investigations often focus on binding affinities to specific receptors or enzymes, providing insights into its mechanism of action and potential therapeutic uses.

Further research is necessary to fully characterize these interactions and their implications for drug development.

Several compounds share structural characteristics with 3-(1-Azepanyl)butanoic acid but differ in their heterocyclic components:

Compound NameHeterocyclic RingUnique Features
3-(1-Piperidinyl)butanoic acidPiperidineSix-membered ring; commonly used in pharmaceuticals
3-(1-Morpholinyl)butanoic acidMorpholineContains oxygen; different reactivity profile
3-(1-Pyrrolidinyl)butanoic acidPyrrolidineFive-membered ring; distinct chemical properties
4-(1-Azepanyl)butanoic acid hydrochlorideAzepaneSeven-membered ring; potential unique biological activity

Uniqueness

3-(1-Azepanyl)butanoic acid is distinguished by its seven-membered azepane ring, which imparts unique steric and electronic properties compared to its six- and five-membered counterparts. This structural uniqueness can lead to different biological activities and chemical reactivity, making it a valuable compound for various research applications.

XLogP3

-0.9

Dates

Last modified: 08-16-2023

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